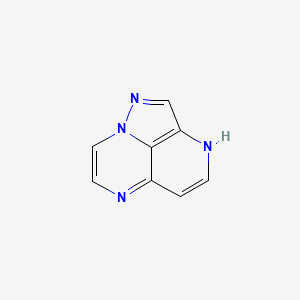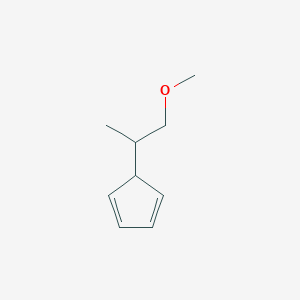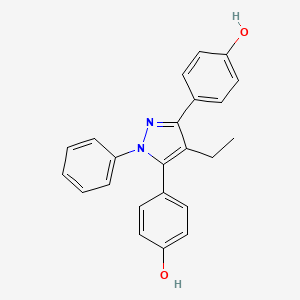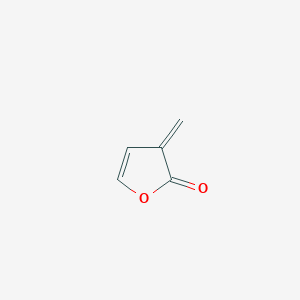
6H-1,3,6,8a-Tetraazaacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3,6,8a-Tetraazaacenaphthylene is a heterocyclic compound that features a unique structure with four nitrogen atoms incorporated into a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,3,6,8a-Tetraazaacenaphthylene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting 2,4-dichlorophenyl derivatives with suitable amines under high-temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6H-1,3,6,8a-Tetraazaacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6H-1,3,6,8a-Tetraazaacenaphthylene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6H-1,3,6,8a-Tetraazaacenaphthylene involves its interaction with molecular targets such as receptors and enzymes. For instance, it acts as an antagonist to corticotropin-releasing factor receptors, thereby modulating the stress response in biological systems . The compound’s structure allows it to bind effectively to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
NBI-34041: A compound with a similar structure that also acts as a corticotropin-releasing factor receptor antagonist.
NBI-35965: Another related compound with similar receptor antagonistic properties.
Uniqueness: 6H-1,3,6,8a-Tetraazaacenaphthylene stands out due to its specific structural configuration, which imparts unique binding properties and reactivity. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research domains.
Properties
CAS No. |
270085-84-2 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8,10-pentaene |
InChI |
InChI=1S/C8H6N4/c1-2-9-7-5-11-12-4-3-10-6(1)8(7)12/h1-5,9H |
InChI Key |
BMBAUFUAMVZKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C3C1=NC=CN3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)
![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)

![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)



![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)

